N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034558-05-7
VCID: VC11802215
InChI: InChI=1S/C18H15N5OS/c1-23-11-14(10-21-23)13-6-12(7-19-9-13)8-20-17(24)18-22-15-4-2-3-5-16(15)25-18/h2-7,9-11H,8H2,1H3,(H,20,24)
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Molecular Formula: C18H15N5OS
Molecular Weight: 349.4 g/mol

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide

CAS No.: 2034558-05-7

Cat. No.: VC11802215

Molecular Formula: C18H15N5OS

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide - 2034558-05-7

Specification

CAS No. 2034558-05-7
Molecular Formula C18H15N5OS
Molecular Weight 349.4 g/mol
IUPAC Name N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C18H15N5OS/c1-23-11-14(10-21-23)13-6-12(7-19-9-13)8-20-17(24)18-22-15-4-2-3-5-16(15)25-18/h2-7,9-11H,8H2,1H3,(H,20,24)
Standard InChI Key LURSZJDABNTJER-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Canonical SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3

Introduction

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound featuring a unique heterocyclic structure. This compound includes a benzothiazole moiety, a pyridine ring, and a pyrazole substituent, which contribute to its chemical properties and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 306.36 g/mol.

Synthesis and Purification

The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic synthesis. Common synthetic routes include the formation of the benzothiazole core and the introduction of the pyridine and pyrazole moieties through nucleophilic substitution reactions. Advanced purification techniques like chromatography are employed to isolate the final product in high purity.

Comparison with Analogous Compounds

Several compounds share structural features with N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide, each with unique properties:

Compound NameStructural FeaturesUnique Properties
5-methyl-N-{(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl} isoxazoleContains pyrazole and isoxazole ringsEnhanced binding affinity due to methyl substitution
6-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazol-2-aminesSimilar benzothiazole structureVariations in biological activity based on substitution pattern
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamideBenzothiazole, pyridine, and pyrazole ringsPotential for diverse biological interactions

Future Research Directions

Future studies should focus on elucidating the pharmacodynamics and pharmacokinetics of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide. Interaction studies involving this compound are crucial to understanding its biological mechanisms and optimizing its efficacy and safety profiles for potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator